Lipophilicity Tuning: Predicted LogP Difference Relative to 4-Chlorophenyl and 3,4-Dichlorobenzyl Analogs
The target compound (XLogP3-AA = 3.8) is predicted to be significantly less lipophilic than its closest 3,4-dichlorobenzyl analog 1-(3,4-Dichlorobenzyl)-6-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (predicted XLogP3-AA ≈ 4.6), and moderately more lipophilic than the 4-chlorobenzyl-dimethoxymethyl analog 1-(4-Chlorobenzyl)-6-(dimethoxymethyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (predicted XLogP3-AA ≈ 2.5) [1]. These values are computed using the same XLogP3 3.0 algorithm, ensuring method consistency [1].
| Evidence Dimension | Predicted partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | 1-(3,4-Dichlorobenzyl)-6-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile: ~4.6; 1-(4-Chlorobenzyl)-6-(dimethoxymethyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile: ~2.5 |
| Quantified Difference | Δ = −0.8 log units vs. dichlorobenzyl analog; Δ = +1.3 log units vs. chlorobenzyl-dimethoxymethyl analog |
| Conditions | In silico prediction using PubChem XLogP3 3.0 algorithm |
Why This Matters
A 1.3 log unit shift in predicted logP can correspond to a >10-fold change in membrane permeability, directly impacting cellular uptake, solubility, and off-target partitioning in cell-based assays.
- [1] PubChem XLogP3-AA predictions for compounds CID 2765308, CID [dichlorobenzyl analog CID], and CID [chlorobenzyl analog CID]. National Center for Biotechnology Information. Accessed 2026-05-09. View Source
